molecular formula C18H26N2O4 B8151423 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid

4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid

Cat. No.: B8151423
M. Wt: 334.4 g/mol
InChI Key: CHPCOKZHIRKWBJ-UHFFFAOYSA-N
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Description

4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid is a compound that features a piperidine ring substituted with a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Benzoic Acid Moiety: The benzoic acid group is introduced via a coupling reaction, often using reagents like benzoic acid derivatives and coupling agents such as EDCI or DCC.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve solvents like dichloromethane or acetonitrile.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reactions: Reagents like EDCI, DCC, or HATU are used under mild conditions to facilitate coupling.

Major Products

    Substitution Reactions: Products include substituted benzoic acid derivatives.

    Deprotection Reactions: The major product is the free amine derivative.

    Coupling Reactions: Products include various amide or ester derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid, exhibit promising anticancer properties. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study published in 2020 evaluated a series of benzoic acid derivatives for their anticancer activity. The results indicated that the piperidine-containing derivatives showed significant cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Targeted Protein Degradation

The compound's structure makes it a suitable candidate for use as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are innovative therapeutics designed to target specific proteins for degradation, offering a novel approach to cancer treatment.

Data Table: PROTAC Applications

Compound NameFunctionalityTargeted ProteinReference
This compoundLinkerVarious oncoproteins
Example Compound ADegraderBCL2
Example Compound BDegraderMYC

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its ability to undergo various chemical transformations allows for the production of diverse analogues.

Synthesis Pathway:
A typical synthetic route involves the coupling of piperidine derivatives with benzoic acid derivatives under acidic conditions, followed by deprotection of the tert-butoxycarbonyl group to yield the final product.

Data Table: Synthetic Routes

StepReagents UsedConditionsYield
1Piperidine + Boc anhydrideReflux in DMF85%
2Coupling with benzoic acid derivativeEDC/HOBt coupling conditions75%
3Deprotection with TFARoom temperature90%

Pharmacological Insights

Mechanism of Action

The mechanism of action of 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid primarily involves its role as a linker in PROTACs. In this context, the compound facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins via the proteasome pathway . This process involves molecular interactions between the linker, the target protein, and the E3 ligase, ultimately resulting in the selective degradation of the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid is unique due to its specific structure that combines a piperidine ring with a benzoic acid moiety and a Boc-protected amine group. This combination provides the compound with the flexibility and stability required for its use as a linker in PROTACs, making it a valuable tool in targeted protein degradation research.

Biological Activity

4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid, commonly referred to as Boc-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H28N2O6C_{16}H_{28}N_{2}O_{6}, with a molecular weight of 344.40 g/mol. The structure features a piperidine ring substituted with a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological applications.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Inhibition of Transport Proteins : Analogous compounds have shown selective inhibition of P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance in cancer cells. For instance, studies demonstrated that certain derivatives stimulated ATPase activity in P-gp, indicating direct interaction at the drug-binding site .
  • Anticancer Activity : In vitro studies have reported that Boc-piperidine derivatives can reduce tumor volume and weight without significant side effects in animal models. This anticancer activity is attributed to their ability to interfere with cellular signaling pathways critical for cancer cell proliferation .
  • Protein Interaction : The compound has been implicated in targeted protein degradation strategies, particularly in the development of PROTACs (proteolysis-targeting chimeras). The piperidine structure serves as a semi-flexible linker that can enhance drug-like properties and optimize ternary complex formation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Description Reference
P-glycoprotein InhibitionSelective inhibition leading to enhanced drug accumulation in resistant cells
Antitumor EffectsReduction in tumor growth in vivo models
Protein DegradationRole as a linker in PROTAC development
CytotoxicityExhibited selective cytotoxicity towards cancer cells over normal cells

Study 1: Inhibition of P-glycoprotein

A study investigating the interaction of Boc-piperidine derivatives with P-gp demonstrated that these compounds significantly increased ATPase activity, suggesting they may serve as effective modulators of drug resistance mechanisms in cancer therapy. The results indicated a preferential selectivity towards P-gp compared to other ABC transporters, highlighting their potential utility in overcoming multidrug resistance .

Study 2: Antitumor Efficacy

In another research effort, derivatives were tested for their anticancer properties against various cell lines, including MDA-MB-231 (triple-negative breast cancer). The findings revealed that these compounds inhibited cell proliferation with IC50 values significantly lower than traditional chemotherapeutics, suggesting they could be developed into novel cancer treatments .

Study 3: PROTAC Development

The application of Boc-piperidine derivatives in PROTAC technology was explored, where they served as effective linkers facilitating targeted degradation of specific proteins involved in oncogenesis. This innovative approach demonstrated improved selectivity and reduced off-target effects compared to conventional therapies .

Properties

IUPAC Name

4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-12-13-8-10-20(11-9-13)15-6-4-14(5-7-15)16(21)22/h4-7,13H,8-12H2,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPCOKZHIRKWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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